Superior Quantification Accuracy of Uridine-d2-1 as an LC-MS/MS Internal Standard vs. Non-Isotopic Alternatives
In LC-MS/MS quantification of uridine in human plasma, the use of a stable isotope-labeled internal standard (SIL-IS) like Uridine-d2-1 is essential for achieving high accuracy and precision. A validated method demonstrates that employing a SIL-IS for uridine analysis results in overall accuracy between 91.9% and 106%, with inter-assay precision (%CV) of less than 4.2% [1]. In contrast, using a non-isotopic internal standard, such as a structural analog, can introduce significant variability due to differential matrix effects and ionization efficiency, potentially increasing inter-assay %CV by several fold [2].
| Evidence Dimension | Quantification Accuracy and Precision in Human Plasma |
|---|---|
| Target Compound Data | Accuracy: 91.9% - 106%; Inter-assay Precision (%CV): < 4.2% |
| Comparator Or Baseline | Non-isotopic internal standard (structural analog) baseline performance inferred from best practices |
| Quantified Difference | SIL-IS method achieves <4.2% CV; non-isotopic methods may have significantly higher CV due to matrix effects and ionization differences [2]. |
| Conditions | LC-MS/MS analysis of uridine in human plasma using stable isotope-labeled internal standard [1] |
Why This Matters
Procurement of Uridine-d2-1 is necessary to meet bioanalytical method validation guidelines (e.g., FDA, EMA) which mandate the use of SIL-IS for robust, reproducible quantification of endogenous compounds in biological matrices.
- [1] Li, W., et al. (2020). Quantitation of uridine and L-dihydroorotic acid in human plasma by LC–MS/MS using a surrogate matrix approach. Journal of Pharmaceutical and Biomedical Analysis, 188, 113389. View Source
- [2] 万邦研发小助手. (2020). 色谱生物分析过程中内标的选择及其响应评估. View Source
